Ethyl 2-amino-5-chloroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of o-aminobenzophenones with diethylmalonate under base-catalyzed conditions to form ethyl-2-oxoquinoline-3-carboxylates. Subsequent chlorination using phosphorus oxychloride (POCl3) yields the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedlander condensations followed by chlorination. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-aminoquinoline-3-carboxylate
- Ethyl 2-amino-5-bromoquinoline-3-carboxylate
Uniqueness
Ethyl 2-amino-5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 5-position enhances its antibacterial and antimalarial properties compared to other similar compounds .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
KYEWIQWPNMHKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)Cl)N |
Origin of Product |
United States |
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